Tungstic acid, 2-phenylethyl ester
Description
Tungstic acid, 2-phenylethyl ester is an organometallic compound derived from tungstic acid (H₂WO₄ or related tungsten oxyacids) and 2-phenylethanol. The unique presence of tungsten in this ester may confer specialized properties, such as enhanced thermal resistance or catalytic activity, though specific data remain unverified in the literature.
Properties
CAS No. |
99811-55-9 |
|---|---|
Molecular Formula |
C8H11O4W |
Molecular Weight |
355.01 g/mol |
IUPAC Name |
hydroxy(dioxo)tungsten;2-phenylethanol |
InChI |
InChI=1S/C8H10O.H2O.2O.W/c9-7-6-8-4-2-1-3-5-8;;;;/h1-5,9H,6-7H2;1H2;;;/q;;;;+1/p-1 |
InChI Key |
RZPKEUYCKRMSSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCO.O[W](=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tungstic acid, 2-phenylethyl ester typically involves the esterification of tungstic acid with 2-phenylethanol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as azeotropic distillation or hydrothermal synthesis. These methods ensure high purity and yield of the final product. The choice of method depends on the desired scale of production and the specific requirements of the application .
Chemical Reactions Analysis
Types of Reactions: Tungstic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: Tungstic acid can act as a catalyst in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide as an oxidant, often with tungstic acid as a catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Tungstic acid and 2-phenylethanol.
Oxidation: Aldehydes or ketones from alcohols.
Substitution: Compounds with new functional groups replacing the ester group.
Scientific Research Applications
Tungstic acid, 2-phenylethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tungstic acid, 2-phenylethyl ester involves its ability to act as a catalyst in various chemical reactions. The compound’s tungstic acid moiety provides catalytic activity, while the 2-phenylethyl group influences its solubility and reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Molecular Properties
2-Phenylethyl esters share a common alcohol moiety (2-phenylethanol) but differ in their acid components.
Table 1: Comparative Properties of 2-Phenylethyl Esters
Stability and Reactivity
- Thermal Stability : Acetic acid, 2-phenylethyl ester retains stability at 100°C during food processing due to its high boiling point (232°C) . Tungstic acid esters likely exhibit superior thermal resistance due to tungsten’s refractory nature.
- Chemical Reactivity: Esters like 2-phenylethyl phenylacetate are prone to hydrolysis under acidic/basic conditions, releasing phenylacetic acid and 2-phenylethanol . Tungstic acid esters may display unique reactivity in redox or coordination chemistry.
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